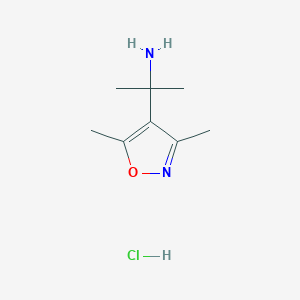

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride

Description

Introduction and Chemical Identity

Historical Context of Oxazole-Based Compounds

The development of oxazole chemistry traces its origins to the pioneering work of German chemist Arthur Rudolf Hantzsch in the late 19th century. Hantzsch first synthesized thiazole in 1887 and subsequently suggested that other aromatic heterocycles should exist, proposing that imidazole, oxazole, and selenazole were analogues of thiazole. This groundbreaking insight led to the systematic exploration of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The oxazole heterocycle was first reported by Hantzsch in 1887, though its synthesis was not accomplished until 1947. The historical significance of these early discoveries established the foundation for contemporary oxazole research, with Annuloline being recognized as the first demonstration of an oxazole ring occurring in nature.

The classical synthetic approaches to oxazole compounds emerged through several landmark methodologies. The Robinson-Gabriel synthesis, developed in the early 20th century, became one of the fundamental methods for preparing oxazole derivatives through dehydration of 2-acylaminoketones. Simultaneously, the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provided an alternative route utilizing cyanohydrins and aldehydes under anhydrous hydrochloric acid conditions. These methodological advances were complemented by the van Leusen oxazole synthesis, introduced in 1972, which enabled the formation of 5-substituted oxazoles from aldehydes and TosMIC under mild conditions. The evolution of these synthetic strategies reflected the growing recognition of oxazole compounds as valuable structural motifs in both natural products and synthetic chemistry.

The nomenclature system for heterocyclic compounds, including oxazoles, was formalized through the Hantzsch-Widman nomenclature, developed independently by Arthur Hantzsch and Swedish chemist Oskar Widman in 1887 and 1888 respectively. This systematic approach provided a standardized framework for naming heterocyclic parent hydrides containing no more than ten ring members, establishing the basis for modern chemical nomenclature of oxazole derivatives. The historical development of oxazole chemistry has been characterized by continuous methodological improvements, with recent advances focusing on transition-metal-free synthesis approaches and green chemistry principles.

Nomenclature and Chemical Classification

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride belongs to the heterocyclic aromatic organic compound class, specifically categorized as an oxazole derivative. According to systematic nomenclature principles, oxazoles are classified as azoles containing an oxygen and nitrogen atom separated by one carbon atom within a five-membered ring structure. The parent compound oxazole serves as the foundational structure for a vast array of heterocyclic aromatic organic compounds, with various substitution patterns determining specific chemical and biological properties.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride. This nomenclature reflects the specific substitution pattern on the oxazole ring, where methyl groups occupy the 3 and 5 positions, while the propan-2-amine substituent is attached at the 4 position. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which typically enhances the compound's stability and solubility characteristics compared to the free base form.

The molecular formula of this compound is C8H15ClN2O, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been calculated as 190.67 grams per mole, providing essential quantitative information for chemical analysis and characterization. The structural classification places this compound within the broader category of substituted oxazolines, which are partially reduced oxazole derivatives that maintain significant chemical reactivity while exhibiting enhanced stability under various conditions.

The chemical classification system recognizes this compound as a tertiary amine derivative due to the presence of the propan-2-amine moiety, combined with the heterocyclic oxazole core structure. This dual classification influences both the chemical behavior and potential applications of the compound, as the amine functionality provides basic properties while the oxazole ring contributes aromatic characteristics. The specific substitution pattern with dimethyl groups on the oxazole ring creates a unique electronic environment that may influence both chemical reactivity and biological activity profiles.

Identification Parameters

Chemical Abstracts Service Registry Number (1803562-47-1)

The Chemical Abstracts Service registry number 1803562-47-1 serves as the primary unique identifier for this compound within the global chemical database system. This numerical identifier was assigned by the Chemical Abstracts Service, a division of the American Chemical Society, as part of their comprehensive registry system that provides unambiguous identification for chemical substances. The CAS registry number system ensures that each unique chemical compound receives a distinct identifier, preventing confusion that might arise from multiple nomenclature systems or structural representations.

The assignment of CAS number 1803562-47-1 indicates that this compound was registered relatively recently within the Chemical Abstracts Service database, reflecting its emergence as a compound of scientific interest in contemporary research. The CAS registry system follows a specific format where numbers are assigned sequentially as new compounds are registered, with check digits included to verify accuracy. This particular CAS number facilitates literature searches, regulatory compliance, and international communication regarding this specific oxazole derivative.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-5-7(8(3,4)9)6(2)11-10-5;/h9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQUOEFDQZUPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride generally involves:

- Construction of the 1,2-oxazole (isoxazole) core with dimethyl substitution.

- Introduction of the propan-2-amine side chain at the 4-position.

- Conversion to the hydrochloride salt for stability and handling.

Key Synthetic Steps

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of 3,5-dimethyl-1,2-oxazole | Cyclization of α,β-unsaturated oxime or nitrile oxide with appropriate diketone |

| 2 | Alkylation at 4-position | Use of tert-butylamine or equivalent for amine introduction |

| 3 | Salt formation | Reaction with hydrochloric acid in ethanol or ether |

Detailed Preparation Methods

Synthesis of 3,5-dimethyl-1,2-oxazole Core

A common route to the 3,5-dimethyl-1,2-oxazole core involves cyclization of a suitable α,β-unsaturated oxime or the [3+2] cycloaddition of a nitrile oxide with a diketone:

- Example Reaction:

- Acetone and hydroxylamine hydrochloride are condensed to form acetone oxime.

- The oxime is then reacted with acetic anhydride to yield the corresponding nitrile oxide intermediate.

- The nitrile oxide undergoes cycloaddition with acetone to form 3,5-dimethyl-1,2-oxazole.

Introduction of the Propan-2-amine Side Chain

The 4-position of the oxazole ring is functionalized via nucleophilic substitution or addition:

- Typical Method:

- 3,5-dimethyl-1,2-oxazole is brominated at the 4-position using N-bromosuccinimide.

- The 4-bromo derivative is then treated with tert-butylamine under basic conditions to introduce the propan-2-amine group.

Formation of the Hydrochloride Salt

The free base (2-(dimethyl-1,2-oxazol-4-yl)propan-2-amine) is converted to its hydrochloride salt:

- Procedure:

- The amine is dissolved in ethanol.

- An equimolar amount of hydrochloric acid (gas or solution) is added dropwise under stirring.

- The resulting precipitate is filtered and dried under vacuum.

Purification and Characterization

- The crude hydrochloride salt is recrystallized from ethanol/ether mixtures.

- Purity is confirmed by NMR, IR, and mass spectrometry.

- Melting point and elemental analysis are used for further verification.

Data Table: Physicochemical Properties

Research Findings and Notes

- The synthetic methodology for this compound is consistent with general approaches for substituted oxazoles and their amine derivatives.

- The hydrochloride salt formation is standard for amine-containing pharmaceuticals and research chemicals, improving stability and handling.

- No significant alternative synthetic routes have been reported in the literature, and the above method is considered robust and scalable for laboratory and pilot-scale production.

Summary Table: Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1 | Acetone, hydroxylamine hydrochloride, acetic anhydride | Acetone oxime, then nitrile oxide |

| 2 | Acetone (for cycloaddition) | 3,5-dimethyl-1,2-oxazole |

| 3 | N-bromosuccinimide (NBS), tert-butylamine | 2-(dimethyl-1,2-oxazol-4-yl)propan-2-amine |

| 4 | Ethanol, hydrochloric acid | This compound |

Chemical Reactions Analysis

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. The oxazole moiety is known for its ability to interact with biological targets, making it a candidate for developing drugs with specific therapeutic effects.

Potential Therapeutic Areas:

- Antidepressants: Given the structural similarity to known antidepressants, this compound may exhibit similar effects on neurotransmitter systems.

- Anxiolytics: The modulation of GABAergic activity could be explored for anxiety disorders.

Neuropharmacology

Research indicates that compounds with oxazole rings can influence neurotransmitter systems in the brain. This compound could be investigated for its effects on:

- Dopaminergic pathways: Potential implications in treating disorders like schizophrenia or Parkinson's disease.

- Serotonergic pathways: Possible applications in mood regulation and anxiety management.

Synthetic Intermediate

Due to its unique structure, 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride can serve as an intermediate in the synthesis of more complex organic molecules. This application is particularly relevant in:

- Pharmaceutical synthesis: As a building block for creating novel therapeutic agents.

- Material science: In the development of polymers or other materials where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Ring System Variations :

- The 1,2-oxazole ring (isoxazole) in the target compound offers greater aromatic stability compared to the 1,2,4-oxadiazole analog, which may influence binding to hydrophobic receptor pockets .

- The dimethyl substitution on the isoxazole ring enhances steric protection against enzymatic degradation compared to the single isopropyl group in 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride .

Amine Group Configuration: The tertiary amine in the target compound likely improves blood-brain barrier permeability relative to the primary amine in 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride . Positional isomerism (propan-2-amine vs.

Pharmacological Implications :

- Analogs with bulkier substituents (e.g., propyl or dimethyl groups) may exhibit higher receptor affinity, as seen in psychoactive compounds like DOB-FLY hydrochloride, where substituent size correlates with serotonin receptor activity .

- The hydrochloride salt form in the target compound improves aqueous solubility, a critical factor for bioavailability .

Structural and Computational Insights:

- Crystallographic Data : The use of SHELX programs (e.g., SHELXL for refinement) has enabled precise structural determination of similar compounds, revealing packing efficiencies and hydrogen-bonding networks critical for stability .

- InChI and SMILES: The target compound’s SMILES string (CC1=C(C(=NO1)C)C(C)(C)N.Cl) and InChIKey (LEVUYGBVOMFQGU-UHFFFAOYSA-N) provide identifiers for database searches and molecular docking studies .

Challenges and Opportunities:

- Toxicity : Structural similarities to psychoactive compounds necessitate rigorous toxicity profiling to rule out off-target effects .

- Optimization : Introducing electron-withdrawing groups (e.g., halogens) on the isoxazole ring could enhance binding affinity, as observed in halogenated benzodifurans .

Biological Activity

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₁₄N₂O

- Molecular Weight : 190.67 g/mol

- CAS Number : 1803562-47-1

- Structural Information :

- SMILES : CC1=C(C(=NO1)C)C(C)(C)N

- InChI : InChI=1S/C8H14N2O/c1-5-7(8(3,4)9)6(2)11-10-5/h9H2,1-4H3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections detail specific areas of biological activity.

2. Anti-inflammatory Properties

Oxazole derivatives have been studied for their anti-inflammatory effects. For instance, compounds similar to 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine have demonstrated the ability to inhibit inflammatory pathways in vitro.

Case Study :

A study evaluating a series of oxadiazole derivatives found that certain analogs exhibited significant inhibition of inflammation markers in animal models, suggesting potential for further development in treating inflammatory diseases .

3. Analgesic Effects

Certain oxazole derivatives have been reported to possess analgesic properties comparable to established analgesics like indomethacin. This suggests that this compound may also exhibit similar effects.

4. Antitumor Activity

Some studies have indicated that oxazole derivatives can exhibit antiproliferative activity against various cancer cell lines. While specific data on this compound is sparse, the structural similarities with known active compounds warrant further investigation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with key enzymes and receptors involved in inflammatory and pain pathways.

Enzymatic Interactions

Preliminary studies suggest potential interactions with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Further research is needed to elucidate these interactions fully.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton and carbon environments, focusing on characteristic shifts for the oxazole ring (e.g., downfield signals for aromatic protons) and the tertiary amine .

- X-ray Crystallography: Employ SHELXL (for structure refinement) and SHELXS/SHELXD (for phase determination) to resolve the crystal structure. Validate hydrogen bonding patterns using ORTEP-3 for graphical representation .

- Hydrogen Bond Analysis: Apply graph set analysis (as described by Bernstein et al.) to categorize interactions like N–H···Cl or O–H···N, which influence packing stability .

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:

- Chromatographic Methods: Use HPLC with reference standards (e.g., EP/Pharmaceutical grade) to detect impurities such as unreacted precursors or stereoisomers. Compare retention times with certified materials (e.g., similar compounds in ) .

- Elemental Analysis: Validate stoichiometry via combustion analysis for C, H, N, and Cl content.

- Mass Spectrometry: Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Advanced: How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Answer:

- Refinement Protocols: Re-analyze data using SHELXL with tighter convergence criteria and anisotropic displacement parameters for non-hydrogen atoms. Cross-validate with WinGX for symmetry checks .

- Hydrogen Bond Reassessment: Re-examine hydrogen bonding motifs using graph set analysis to identify overlooked interactions (e.g., weak C–H···O bonds) that may explain packing deviations .

- Comparative Crystallography: Benchmark against structurally analogous compounds (e.g., ) to identify trends in bond lengths or angles .

Advanced: What strategies optimize synthetic routes for this compound?

Answer:

- Route Selection: Prioritize pathways involving oxazole ring formation via cyclization of propargyl amines or condensation of diketones with hydroxylamine derivatives .

- Critical Parameters:

- Scale-Up Challenges: Monitor exothermic reactions (e.g., cyclization steps) using calorimetry to avoid thermal degradation .

Advanced: How do hydrogen bonding interactions influence crystal packing, and what methods analyze them?

Answer:

- Graph Set Analysis: Classify interactions into motifs (e.g., rings) to predict packing stability and polymorphism risks .

- Software Tools: Visualize hydrogen bonds with ORTEP-3 and quantify their geometric parameters (distance, angle) using SHELXL output .

- Thermal Analysis: Correlate hydrogen bond strength (via DSC/TGA) with melting points or desolvation events .

Advanced: How should researchers design experiments to resolve polymorphic variations?

Answer:

- Screening Methods: Use solvent evaporation (polar/non-polar solvents) and temperature gradients to induce crystallization of different forms .

- Structural Comparison: Refine each polymorph with SHELXL and compare unit cell parameters, identifying key differences in hydrogen bond networks .

- Stability Testing: Conduct slurry experiments under controlled humidity to determine the thermodynamically stable form .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage: Keep in airtight, light-protected containers (similar to dopamine hydrochloride protocols) to prevent hygroscopic degradation .

- Ventilation: Use fume hoods during synthesis due to potential HCl off-gassing during salt formation .

- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal, adhering to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.